molecular formula C15H34BrNO2S2 B13852483 tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide

tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide

Cat. No.: B13852483
M. Wt: 404.5 g/mol
InChI Key: IOPDJWWQGCITKV-UHFFFAOYSA-M
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Description

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide is a chemical compound with the molecular formula C15H34NO2S2Br. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a reference standard in pharmaceutical testing and as a cross-linker in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide typically involves the reaction of tributylamine with 2-methylsulfonylsulfanylethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium chloride, sodium iodide.

Major Products Formed

Scientific Research Applications

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide involves its interaction with specific molecular targets. It acts as a cross-linker, forming covalent bonds with target molecules. This interaction can alter the structure and function of the target molecules, leading to various biological and chemical effects. The compound primarily targets proteins and nucleic acids, modifying their properties and activities .

Comparison with Similar Compounds

Similar Compounds

  • Tributylammonium ethyl methanethiosulfonate bromide
  • Trimethylammonium ethyl methanethiosulfonate bromide
  • Tributyltin hydride

Uniqueness

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide is unique due to its specific structure and functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers better stability and efficiency in cross-linking reactions, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C15H34BrNO2S2

Molecular Weight

404.5 g/mol

IUPAC Name

tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide

InChI

InChI=1S/C15H34NO2S2.BrH/c1-5-8-11-16(12-9-6-2,13-10-7-3)14-15-19-20(4,17)18;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

IOPDJWWQGCITKV-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCSS(=O)(=O)C.[Br-]

Origin of Product

United States

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